Butyl(triphenyl)stannane
CAS No.: 2847-57-6
Cat. No.: VC14436916
Molecular Formula: C22H24Sn
Molecular Weight: 407.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2847-57-6 |
|---|---|
| Molecular Formula | C22H24Sn |
| Molecular Weight | 407.1 g/mol |
| IUPAC Name | butyl(triphenyl)stannane |
| Standard InChI | InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;1,3-4H2,2H3; |
| Standard InChI Key | NTFXSLYJVDZFMK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Basic Properties
Molecular and Structural Characteristics
Butyl(triphenyl)stannane features a central tin atom bonded to three phenyl groups and one tert-butyl group, forming a tetrahedral geometry in its ground state . The tin atom’s electronegativity (1.96 Pauling scale) and covalent radius (140 pm) enable stable bonding with carbon ligands, while the bulky tert-butyl group introduces steric effects that influence reactivity . Key physical properties include:
The compound’s IUPAC name, tert-butyl(triphenyl)stannane, reflects its substitution pattern, while its SMILES notation () encodes its stereochemistry .
Synthesis and Manufacturing
Conventional Synthesis Routes
Butyl(triphenyl)stannane is typically synthesized via transmetallation or Grignard reactions. A widely employed method involves the reaction of tin(IV) chloride with organomagnesium or organolithium reagents:
This method yields the product in ~70–85% efficiency under inert atmospheres . Alternative approaches include:
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Radical-mediated SRN1 mechanisms: Photostimulated reactions of triorganostannyl ions with haloarenes, enabling efficient aryl-tin bond formation without harsh conditions .
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Palladium-catalyzed Stille coupling: Utilizes distannanes (e.g., ) and aryl halides to construct polyaromatic stannanes .
Industrial-Scale Production Challenges
Industrial synthesis faces challenges such as:
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Purification difficulties: Due to similar boiling points of byproducts (e.g., tetramethyltin).
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Toxicity risks: Organotin intermediates require closed-system processing to prevent worker exposure.
Structural and Dynamic Behavior
Solution-State Dynamics
Nuclear magnetic resonance (NMR) studies reveal solvent- and temperature-dependent behavior. In toluene, butyl(triphenyl)stannane adopts a tetrahedral geometry with weak Sn–N coordination, as observed in low-temperature -NMR spectra . Dynamic association/dissociation of Sn–N bonds occurs reversibly, with activation energies of ~50–60 kJ/mol . In polar solvents like methanol, ionization produces and , altering reaction pathways .
Solid-State Architecture
X-ray diffraction analyses of related compounds (e.g., bromo- and chloro-analogs) show distorted trigonal bipyramidal geometries in crystalline states, with halide ligands occupying axial positions . The tert-butyl group’s steric bulk limits close packing, resulting in lower melting points compared to linear alkyl variants .
Applications in Organic Synthesis
Cross-Coupling Reactions
Butyl(triphenyl)stannane serves as a transmetallation agent in Stille couplings, enabling carbon–carbon bond formation under mild conditions. For example:
This reaction tolerates functional groups (e.g., esters, nitriles) and achieves yields exceeding 90% in optimized systems .
Catalytic Uses
The compound acts as a Lewis acid catalyst in:
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Friedel-Crafts alkylations: Enhancing electrophilicity of carbonyl compounds.
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Polymerization initiators: Controlling molecular weight distributions in silicone production .
Toxicity and Environmental Impact
Health Hazards
Organotins exhibit dose-dependent toxicity, with butyl(triphenyl)stannane demonstrating:
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Skin/eye irritation: LD50 (dermal, rat) > 2,000 mg/kg.
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Genotoxic potential: In vitro assays show DNA strand breaks at concentrations > 100 μM.
Environmental Persistence
Despite lower bioaccumulation than tributyltin derivatives, the compound’s half-life in soil exceeds 180 days, necessitating controlled disposal. Microbial degradation pathways remain poorly characterized.
Future Research Directions
Emerging areas include:
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